Piperazine-D10

Description

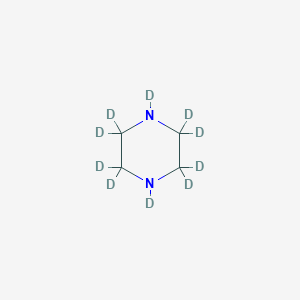

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-YQMDOBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678652 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-61-4 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Piperazine-D10

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperazine-D10, a deuterated isotopologue of piperazine. As a critical tool in modern analytical chemistry, particularly in mass spectrometry-based quantification, the reliable synthesis and rigorous characterization of such stable isotope-labeled internal standards are paramount. This document details a robust synthetic route via the reduction of a piperazine-dione precursor with a powerful deuterating agent. It further outlines a multi-pronged analytical workflow to verify its structural integrity, isotopic enrichment, and chemical purity. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of generating and validating deuterated compounds for demanding applications.

Introduction: The Significance of Deuterated Piperazine

Piperazine is a simple, six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] Its core structure is a fundamental building block in a vast array of pharmaceuticals, including antipsychotics, antihistamines, and anti-anginal drugs.[2][3] In the realm of quantitative analysis, particularly pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard.

Deuterium-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry (MS) applications.[4] Their key advantages are:

-

Co-elution: They are chemically identical to the non-labeled analyte, ensuring they behave identically during sample preparation and chromatographic separation.

-

Distinct Mass: They are easily distinguished from the analyte by their higher mass, allowing for simultaneous detection and accurate quantification.[4]

-

Minimal Isotopic Interference: High isotopic enrichment minimizes the signal overlap between the standard and the analyte, leading to improved accuracy and precision.

This guide provides the scientific foundation and practical protocols for synthesizing this compound with high isotopic purity and characterizing it unequivocally.

Synthesis of this compound: A Reduction-Based Approach

The synthesis of deuterated piperazine analogues has been successfully achieved by leveraging the power of deuterated reducing agents.[4][5] The strategy detailed here involves the reduction of an appropriate imide or dione precursor using Lithium Aluminum Deuteride (LiAlD₄), a potent reagent that ensures efficient and high-level incorporation of deuterium atoms at specific molecular positions.

The chosen precursor for this synthesis is Piperazine-2,6-dione. This precursor is commercially available or can be synthesized, and its two amide carbonyl groups are ideal sites for reduction to deuterated methylenes. The two amide N-H protons are also exchanged for deuterium in the process, yielding the fully deuterated this compound.

Visualizing the Synthesis Pathway

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 5. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Analytics

An In-Depth Technical Guide to Piperazine-D10: Properties, Synthesis, and Application

In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical sciences, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) represents the gold standard for correcting analytical variability in mass spectrometry-based assays. This compound, the deuterated analog of the core pharmaceutical scaffold piperazine, serves as an exemplary SIL-IS. Its utility stems from its near-identical physicochemical properties to the unlabeled piperazine, allowing it to navigate the entire analytical workflow—from sample extraction to ionization—in the same manner as the analyte of interest. The critical difference lies in its mass, a deliberate +10 Dalton shift, which enables the mass spectrometer to distinguish it from its endogenous or unlabeled counterpart, ensuring unparalleled accuracy in quantification.

This guide provides a comprehensive technical overview of this compound, designed for researchers, analytical scientists, and drug development professionals. We will explore its fundamental properties, the principles behind its synthesis, and its critical application as an internal standard in bioanalytical method development.

PART 1: Core Physicochemical Properties

The foundational data for any analytical standard are its physical and chemical identifiers. This compound is defined by its unique isotopic composition, which directly influences its molecular weight. For comparative purposes, the properties of its unlabeled counterpart, Piperazine, are also provided.

| Property | This compound | Piperazine (Unlabeled) | Source(s) |

| Chemical Name | Piperazine-2,2,3,3,4,5,5,6,6,N,N'-d10 | Piperazine | - |

| CAS Number | 362049-61-4 | 110-85-0 | [1][2] |

| Molecular Formula | C₄D₈H₂N₂ | C₄H₁₀N₂ | [1][2] |

| Molecular Weight | 96.20 g/mol | 86.14 g/mol | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | [1] |

| Chemical Purity | Typically ≥98% | ≥99% | [1][3] |

PART 2: Synthesis and Isotopic Labeling Strategy

The synthesis of deuterated compounds like this compound is a specialized area of organic chemistry. While multiple synthetic routes to the core piperazine structure exist, the introduction of deuterium atoms requires specific reagents and reaction conditions.[4][5][6]

Conceptual Synthesis Pathway

The most common strategies for deuterium labeling involve the reduction of a suitable precursor with a deuterium source. For a cyclic diamine like piperazine, a plausible synthetic approach involves the reduction of an appropriate imide or amide precursor using a powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD, LiAlD₄).[7] This method ensures the stable incorporation of deuterium atoms at specific, non-exchangeable positions on the carbon skeleton.

Below is a conceptual diagram illustrating this principle.

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind the Choice of Method: The use of a strong reducing agent like LiAlD₄ is critical for the complete reduction of carbonyl groups in the precursor to deuterated methylene (CD₂) groups. This approach is favored because it introduces the deuterium label in a highly stable C-D bond, which is essential for an internal standard to prevent back-exchange with protons during sample processing and analysis.

PART 3: Application in Bioanalytical Quantification via LC-MS/MS

The primary and most vital application of this compound is as an internal standard for the quantification of piperazine or piperazine-containing drugs in complex biological matrices such as plasma, urine, or tissue homogenates.[7][8]

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process.[9]

Why it is the Gold Standard:

-

Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer's source is a major source of variability. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte peak area to the IS peak area remains constant, correcting for this phenomenon.[9]

-

Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIL-IS. Again, the analyte/IS ratio remains unaffected, ensuring accuracy.

-

Improved Precision and Accuracy: By accounting for multiple sources of potential error, the use of a SIL-IS like this compound dramatically improves the precision and accuracy of the final quantitative result, often achieving a coefficient of variation (%CV) of less than 15%.[10]

Experimental Workflow: Quantification of a Piperazine-based Drug

The following diagram and protocol outline a typical workflow for quantifying a hypothetical piperazine-containing drug ("Pip-Drug") in human plasma using this compound as the internal standard.

Caption: Standard bioanalytical workflow using an internal standard.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; deviations in the final results of quality control samples would indicate a failure in one of the preceding steps.

-

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pip-Drug and this compound in a suitable solvent (e.g., methanol) to create primary stock solutions.

-

Calibration Standards: Perform serial dilutions of the Pip-Drug stock solution to prepare a set of calibration standards (e.g., 1-1000 ng/mL) in a surrogate matrix (e.g., drug-free plasma).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a fixed concentration that will be added to all samples, calibrators, and quality controls. The choice of concentration is critical; it should be high enough to produce a robust signal but not so high as to cause detector saturation.

-

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (unknowns, calibrators, QCs) into a 1.5 mL microcentrifuge tube.

-

Spike each tube with 10 µL of the this compound working solution (100 ng/mL). This step is crucial and must be done with high precision.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. Vortex for 30 seconds. The 3:1 ratio of solvent to plasma is a common and effective choice for efficient protein removal.

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for small molecule analysis.

-

Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). The gradient is optimized to ensure the analyte and IS co-elute and are separated from other matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode is common for piperazine-containing compounds due to the basicity of the nitrogen atoms.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.[11]

-

MRM Transitions (Hypothetical):

-

Pip-Drug: Q1: 350.2 m/z → Q3: 150.1 m/z

-

This compound: Q1: 97.2 m/z → Q3: 68.2 m/z (Note the mass shift from unlabeled piperazine's protonated mass of ~87.1 m/z)

-

-

-

-

Data Analysis and Quantification

-

Integrate the peak areas for both the Pip-Drug and this compound MRM transitions in each injection.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Pip-Drug) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their PAR values from the calibration curve.

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for achieving the highest standards of analytical rigor in scientific research and drug development. Its role as a stable isotope-labeled internal standard is indispensable for robust and reliable quantification using mass spectrometry. By effectively mitigating the inherent variability of the analytical process, from sample preparation to instrument response, this compound ensures that the data generated is both accurate and trustworthy, providing a solid foundation for critical decisions in pharmacology, toxicology, and clinical studies.

References

- BenchChem. (2025). Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers.

- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.

- Patsnap Synapse. (2024). What is the mechanism of Piperazine?.

- MIMS Philippines. (n.d.). Piperazine: Uses, Dosage, Side Effects and More.

- Johns Hopkins ABX Guide. (2022). Piperazine.

- LGC Standards. (n.d.). This compound | CAS 362049-61-4.

- National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.

- CymitQuimica. (n.d.). CAS 110-85-0: Piperazine.

- Wikipedia. (n.d.). Piperazine.

- PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- HARVEST (uSask). (n.d.). SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES.

- ChemicalBook. (2025). Piperazine | 110-85-0.

- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- ChemicalBook. (n.d.). Piperazine synthesis.

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

- PubMed Central. (n.d.). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.

- Semantic Scholar. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.

- National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

- PubMed Central. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures.

- PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

- BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of Piperazine-Containing Compounds Using Deuterated Internal Standards.

- PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.

Sources

- 1. This compound | CAS 362049-61-4 | LGC Standards [lgcstandards.com]

- 2. Piperazine [webbook.nist.gov]

- 3. Piperazine | 110-85-0 [chemicalbook.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 8. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Piperazine Derivatives in Pharmacology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a significant advancement in medicinal chemistry. This guide provides a comprehensive technical overview of deuterated piperazine derivatives, a class of compounds that leverages the "deuterium switch" to enhance therapeutic profiles. The piperazine ring is a well-established "privileged scaffold" in drug design, and its combination with deuterium modification offers a powerful strategy to overcome pharmacokinetic and pharmacodynamic hurdles.[1][2] We will explore the foundational principles of the kinetic isotope effect, delve into the synthesis and analytical characterization of these unique compounds, and examine their altered metabolic fates and pharmacological implications. This document is intended to serve as a detailed resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Scientific Rationale: The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can profoundly influence the metabolic stability of a drug.[3] This phenomenon is rooted in the Kinetic Isotope Effect (KIE) , which arises from the difference in mass between hydrogen and deuterium. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often significantly slower when deuterium is present at that position.[5][6]

In the context of drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these frequently involve the abstraction of a hydrogen atom.[6] By strategically placing deuterium at metabolically vulnerable sites within a drug molecule, the rate of its breakdown can be reduced.[3] This can lead to several desirable outcomes:

-

Increased Half-Life and Exposure: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing and improved patient compliance.[4]

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic byproduct, deuteration can steer metabolism away from this pathway, enhancing the drug's safety profile.[4]

-

Improved Pharmacokinetic Profile: Deuteration can lead to more predictable and less variable drug exposure between individuals, reducing the impact of genetic polymorphisms in metabolic enzymes.[7][8]

Visualizing the Kinetic Isotope Effect

Caption: The Kinetic Isotope Effect slows the rate of metabolism (k_D) for a deuterated drug compared to its non-deuterated counterpart (k_H).

The Privileged Scaffold: Piperazine in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in drug design.[2] Its prevalence is due to a unique combination of physicochemical properties that make it highly versatile for modulating a molecule's biological activity and pharmacokinetic profile.[1][9]

Key attributes of the piperazine scaffold include:

-

Tunable Basicity: The two nitrogen atoms provide distinct pKa values, allowing for fine-tuning of a compound's ionization state at physiological pH. This is critical for optimizing solubility, cell permeability, and target engagement.

-

Structural Rigidity and Conformational Flexibility: The chair and boat conformations of the piperazine ring can be strategically utilized to orient substituents for optimal interaction with biological targets.[1]

-

Synthetic Tractability: The chemical reactivity of the piperazine nitrogens facilitates the straightforward introduction of a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

-

Pharmacokinetic Advantages: The piperazine moiety can improve a compound's aqueous solubility and metabolic stability, and it is often used to link different pharmacophores within a single molecule.[1]

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidepressant effects.[10][11]

Deuterated Piperazine Derivatives: A Synergistic Approach

The combination of the piperazine scaffold's inherent advantages with the metabolic benefits of deuteration creates a powerful strategy for developing improved therapeutics. Many piperazine-containing drugs are susceptible to metabolism at the carbons alpha to the nitrogen atoms or on N-alkyl substituents.[12][13] These positions are prime candidates for deuteration to enhance metabolic stability.

Notable Examples and Therapeutic Areas

While specific, publicly disclosed examples of deuterated piperazine derivatives that have reached advanced clinical stages are still emerging, the principle is being actively explored. Companies like Auspex Pharmaceuticals (acquired by Teva) and Concert Pharmaceuticals have pioneered the development of deuterated drugs, with some of their pipeline candidates targeting a range of diseases.[14][15][16] The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), a derivative of tetrabenazine, validates the "deuterium switch" approach.[8][17][18]

The application of deuteration to piperazine-containing molecules is being investigated in therapeutic areas such as:

-

Oncology: Many kinase inhibitors incorporate a piperazine moiety to interact with the ATP-binding pocket of the target kinase.[2] Deuteration could enhance the pharmacokinetic profiles of these agents, potentially leading to improved efficacy and reduced side effects.

-

Central Nervous System (CNS) Disorders: A large number of antipsychotics and antidepressants feature a piperazine ring that modulates serotonin and dopamine receptors.[2] Improving the metabolic stability of these drugs could lead to more consistent plasma concentrations and a better-tolerated side-effect profile.[7]

-

Infectious Diseases: Piperazine derivatives are found in various antimicrobial and antiviral agents.[11] Deuteration could potentially prolong their therapeutic effect and combat drug resistance.

Synthesis and Characterization of Deuterated Piperazine Derivatives

The synthesis of deuterated piperazine derivatives requires specialized reagents and techniques to ensure high levels of deuterium incorporation at the desired positions.

General Synthetic Strategies

Several approaches can be employed for the synthesis of these compounds:

-

Use of Deuterated Building Blocks: Commercially available or custom-synthesized deuterated piperazine is a common starting material.[19] For instance, piperazine-d8 can be used to introduce a fully deuterated piperazine ring into a target molecule.

-

Reductive Amination with Deuterated Reagents: Aldehydes and ketones can be reacted with amines in the presence of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaCNBD₃), to form deuterated C-N bonds.

-

Reduction of Amides and Imides: Lithium aluminum deuteride (LiAlD₄) is a powerful reagent for the reduction of amides and imides to their corresponding deuterated amines.[20] This method is particularly useful for introducing deuterium at specific positions within a side chain attached to the piperazine ring.

-

Metal-Catalyzed H/D Exchange: Under certain conditions, transition metal catalysts can facilitate the exchange of hydrogen for deuterium atoms on a pre-existing molecule using a deuterium source like D₂ gas or D₂O.

Experimental Protocol: Synthesis of a Generic N-Aryl-(Deuterated-Ethyl)piperazine

This protocol provides a conceptual workflow for the synthesis of a deuterated piperazine derivative.

Step 1: Acetylation of N-Arylpiperazine

-

Dissolve N-arylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine, 1.2 eq).

-

Cool the mixture to 0°C and slowly add acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

Step 2: Deuteration via Reduction

-

Carefully add the purified amide (1.0 eq) to a suspension of lithium aluminum deuteride (LiAlD₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon).

-

Reflux the mixture for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate to obtain the crude deuterated product.

-

Purify by column chromatography to yield the N-aryl-(d₄-ethyl)piperazine.

Analytical Characterization

The rigorous characterization of deuterated compounds is essential to confirm the location and extent of deuterium incorporation, as well as the overall purity of the sample.[21] A combination of analytical techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction in the integration of a proton signal indicates deuterium substitution at that position.[22]

-

²H NMR: Directly detects the presence of deuterium, providing information about the chemical environment of the deuterium atoms.[23]

-

¹³C NMR: Deuterium substitution can cause a characteristic upfield shift and splitting of adjacent carbon signals.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to determine the molecular weight of the compound, confirming the incorporation of deuterium.[22][24] High-resolution mass spectrometry can provide precise mass measurements to further validate the elemental composition.

-

-

Infrared (IR) Spectroscopy: The stretching frequency of a C-D bond appears at a lower wavenumber (around 2100-2250 cm⁻¹) compared to a C-H bond (around 2800-3000 cm⁻¹), providing additional evidence of deuteration.[23]

Visualizing the Analytical Workflow

Caption: A multi-technique approach is crucial for the complete analytical characterization of deuterated compounds.

Pharmacokinetic and Pharmacodynamic Considerations

The primary motivation for developing deuterated piperazine derivatives is to favorably alter their pharmacokinetic properties.[25]

Comparative Pharmacokinetic Data

The table below presents hypothetical comparative pharmacokinetic data for a generic piperazine-containing drug and its deuterated analog. Such data would be generated through preclinical and clinical studies.

| Parameter | Non-Deuterated Drug | Deuterated Analog | Rationale for Change |

| Half-life (t½) | 4 hours | 8 hours | Reduced metabolic clearance due to the KIE. |

| Clearance (CL) | 10 L/hr | 5 L/hr | Slower enzymatic breakdown by CYP450 enzymes. |

| Area Under the Curve (AUC) | 500 ng·hr/mL | 1000 ng·hr/mL | Increased systemic exposure due to longer residence time. |

| Peak Plasma Concentration (Cmax) | 100 ng/mL | 110 ng/mL | May be slightly higher or similar, with a broader peak. |

| Bioavailability (F%) | 40% | 50% | Reduced first-pass metabolism. |

This data is illustrative and will vary depending on the specific compound and the site of deuteration.

Impact on Pharmacodynamics

While deuteration is not intended to alter the intrinsic pharmacological activity of a drug at its target, the modified pharmacokinetics can have a significant impact on the overall pharmacodynamic response.[26]

-

Prolonged Target Engagement: A longer half-life can lead to more sustained target engagement, which may enhance therapeutic efficacy.

-

Smoother Plasma Concentration Profile: Reduced peak-to-trough fluctuations in plasma concentration can lead to a more consistent therapeutic effect and may reduce the incidence of concentration-dependent side effects.[7]

-

Dose Reduction: Improved bioavailability and a longer half-life may allow for a reduction in the total daily dose, which can improve tolerability.

Regulatory and Clinical Development Landscape

Deuterated compounds are generally considered new chemical entities (NCEs) by regulatory agencies like the U.S. Food and Drug Administration (FDA), making them eligible for market exclusivity.[27] The development of a deuterated version of an existing drug, often referred to as a "deuterium switch," can sometimes leverage the extensive preclinical and clinical data of the original non-deuterated compound, potentially streamlining the development process through pathways like the 505(b)(2) application in the U.S.[27]

However, developers must provide sufficient data to bridge the deuterated compound to the original drug, including comparative metabolism, toxicology, and pharmacokinetic studies.[27]

Future Perspectives

The field of deuterated pharmaceuticals is expanding, moving beyond the "deuterium switch" strategy for existing drugs to the incorporation of deuterium in novel drug discovery programs from the outset.[28] For piperazine-containing drugs, this approach holds immense promise. As our understanding of drug metabolism and the intricacies of the kinetic isotope effect grows, we can expect to see more sophisticated designs of deuterated piperazine derivatives with finely tuned pharmacokinetic and safety profiles.[25][29] The continued development of more efficient and selective deuteration chemistries will further accelerate progress in this exciting area of pharmacology.[30]

References

-

Deuterated drugs; where are we now? - PMC - PubMed Central. Available from: [Link]

-

SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES - HARVEST (uSask). Available from: [Link]

-

From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Available from: [Link]

-

FDA approves first deuterated drug | C&EN Global Enterprise - ACS Publications. Available from: [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. Available from: [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept - Scirp.org. Available from: [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available from: [Link]

-

Regulatory Considerations for Deuterated Products - Salamandra. Available from: [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available from: [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed - NIH. Available from: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

-

Companies To Watch: Auspex Pharmaceuticals - Life Science Leader. Available from: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Available from: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

-

Deuterated drug - Wikipedia. Available from: [Link]

-

Auspex Pharmaceuticals, Inc. Signs Deal with Teva Involving a Deuterium-Containing Drug. Available from: [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. Available from: [Link]

-

[PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar. Available from: [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC - NIH. Available from: [Link]

-

Deuterated Drug Molecules: Perfecting the Gamechanger - Neuland Labs. Available from: [Link]

-

A Primer of Deuterium in Drug Design - Taylor & Francis Online. Available from: [Link]

-

Major Investment in Technology for Pharmaceuticals - - Isowater Corporation. Available from: [Link]

-

Research programme: deuterium-containing therapeutics - Concert Pharmaceuticals - AdisInsight. Available from: [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs - PubMed. Available from: [Link]

-

Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF - ResearchGate. Available from: [Link]

-

Auspex Announces The Issuance Of Patents On Deuterium-Containing Form Of Pirfenidone (SD-560) - PR Newswire. Available from: [Link]

-

Protecting deuterated drugs. Available from: [Link]

-

Synthetic applications Synthesis of piperazine-d8-containing... - ResearchGate. Available from: [Link]

-

Current awareness of piperazines: pharmacology and toxicology - PubMed. Available from: [Link]

-

Piperazine compounds as drugs of abuse - PubMed. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.. Available from: [Link]

-

Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. Available from: [Link]

-

GlaxoSmithKline Signs Potential $1 Billion Deuterium Drug Deal with Concert Pharmaceuticals, Inc. - BioSpace. Available from: [Link]

- WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents.

-

Concert Pharmaceuticals & Celgene Sign $300-Million Tech Deal. Available from: [Link]

-

Pelanserin - Wikipedia. Available from: [Link]

-

Concert Pharmaceuticals' precision deuteration platform can enhance metabolic properties of drugs - News-Medical.Net. Available from: [Link]

-

Sun Pharma Acquires Concert Pharmaceuticals. Available from: [Link]

- WO2017045648A1 - Preparation method for deuterated compound - Google Patents.

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available from: [Link]

- EP2139877B1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Companies To Watch: Auspex Pharmaceuticals [lifescienceleader.com]

- 15. Research programme: deuterium-containing therapeutics - Concert Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 16. venable.com [venable.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Deuterated drug - Wikipedia [en.wikipedia.org]

- 19. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 20. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 21. resolvemass.ca [resolvemass.ca]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 24. youtube.com [youtube.com]

- 25. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. salamandra.net [salamandra.net]

- 28. research.uniupo.it [research.uniupo.it]

- 29. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Technical Guide to Piperazine-d10: Properties, Applications, and Best Practices in Quantitative Bioanalysis

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not merely a goal but a prerequisite for success. The integrity of pharmacokinetic, toxicokinetic, and metabolic data hinges on the robustness and reliability of the analytical methods employed. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis, prized for its sensitivity and selectivity.[1] However, the accuracy of LC-MS data can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization.[2]

To counteract these variables, the use of an internal standard (IS) is an essential and universally accepted practice.[1][3] The ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby normalizing for procedural inconsistencies. While structural analogs can be used, the "gold standard" and the first choice for an IS is a stable isotope-labeled (SIL) version of the analyte.[1][4] Deuterated standards, in particular, are widely favored due to the abundance of hydrogen in organic molecules and the cost-effectiveness of deuterium incorporation compared to ¹³C or ¹⁵N.[3]

This guide provides an in-depth examination of Piperazine-d10 (Decadeuteriopiperazine), a deuterated analog of the ubiquitous piperazine scaffold. The piperazine ring is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs used as antipsychotics, anthelmintics, and more.[5][6][7] Consequently, this compound serves as a critical analytical reagent for the development and validation of bioanalytical methods for this vast class of compounds. We will explore its core physical and chemical properties, the rationale behind its application, and provide a detailed protocol for its use as an internal standard in a regulated bioanalytical workflow.

Part 1: Core Physicochemical Properties

The foundational advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte, ensuring it behaves similarly during sample processing and analysis.[4] The primary difference is its mass, a direct result of replacing hydrogen atoms (¹H) with their heavier deuterium (²H or D) isotope.

Molecular Identity and Structure

This compound is a saturated heterocyclic compound where all ten hydrogen atoms of the parent piperazine molecule have been substituted with deuterium.

Caption: Structural comparison of Piperazine and this compound.

Quantitative Data Summary

The substitution of hydrogen with deuterium results in a significant and predictable mass increase, which is fundamental to its function in mass spectrometry. Other physical properties are largely conserved.

| Property | This compound | Piperazine (Unlabeled) | Rationale for Similarity/Difference |

| CAS Number | 362049-61-4[8][9] | 110-85-0[8][10] | Unique identifier for each distinct chemical substance. |

| Molecular Formula | C₄D₁₀N₂[8] | C₄H₁₀N₂[10] | D represents Deuterium, the stable isotope of Hydrogen. |

| Molecular Weight | 96.20 g/mol [8][9] | 86.14 g/mol [10][11] | The mass difference is due to 10 deuterium atoms (~2.014 amu) replacing 10 protium atoms (~1.008 amu). |

| Appearance | Crystalline Solid | White crystalline solid[11] | Isotopic substitution does not typically alter the macroscopic physical state or appearance. |

| Melting Point | Not experimentally reported; expected ~106 °C | 106 °C[11][12] | The kinetic isotope effect may cause a minor, often negligible, difference in melting point. |

| Boiling Point | Not experimentally reported; expected ~146 °C | 146 °C[11][12] | Similar to the melting point, any difference due to isotopic substitution is expected to be minimal. |

| pKa (at 25 °C) | Expected ~5.35 and 9.73 | 5.35 and 9.73[11][12] | Deuteration has a very small effect on the acidity/basicity constants. |

| Isotopic Enrichment | Typically ≥98 atom % D[9] | Not Applicable | High isotopic purity is critical to prevent signal overlap with the analyte.[13] |

Chemical Stability and Reactivity

This compound is a stable compound under recommended storage conditions, typically at room temperature in a tightly sealed container to protect it from moisture.[9][14] Like its non-deuterated counterpart, it readily absorbs water and carbon dioxide from the air.[11]

-

Stability: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This "kinetic isotope effect" can render deuterated compounds less susceptible to certain metabolic pathways involving C-H bond cleavage. While this can sometimes alter metabolism, for use as an internal standard where the primary structure is identical, this enhanced stability is generally advantageous.

-

Incompatibilities: It is a basic amine and will react violently with strong oxidizing agents and strong acids.[14][15] It should be stored away from such materials.

Part 2: The Role of this compound in Quantitative Bioanalysis

The decision to use a SIL-IS like this compound is a commitment to achieving the highest quality data, a practice strongly encouraged by regulatory bodies like the FDA and EMA.[2][4]

Caption: Decision workflow for internal standard selection in bioanalysis.

The Self-Validating System: Causality in Action

The core principle behind using this compound is that any physical loss or analytical variation experienced by the analyte will be mirrored by the internal standard.[3][4]

-

Sample Extraction: During protein precipitation, liquid-liquid extraction, or solid-phase extraction, if a portion of the analyte is lost (e.g., due to incomplete recovery), an equivalent portion of the co-added this compound will also be lost.

-

Chromatography: Because its molecular structure and polarity are virtually identical to the analyte, this compound co-elutes with the analyte during liquid chromatography.[3] This is a critical feature. If a matrix effect occurs at a specific retention time (e.g., ion suppression from a co-eluting phospholipid), it will affect both the analyte and the internal standard simultaneously and to the same degree.[2]

-

Mass Spectrometric Detection: In the MS source, both compounds are ionized. While the absolute signal for each may fluctuate due to instrument drift or matrix effects, the ratio of the analyte signal to the this compound signal remains constant and proportional to the analyte's concentration.[1]

This constant ratio is the foundation of a robust and reliable assay, effectively creating a self-validating system within each sample.

Part 3: Experimental Protocol and Workflow

This section provides a representative protocol for the quantification of a hypothetical piperazine-containing drug, "Drug-X," in human plasma using this compound as the internal standard.

Workflow Overview

Sources

- 1. scispace.com [scispace.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 8. This compound | CAS 362049-61-4 | LGC Standards [lgcstandards.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Piperazine [webbook.nist.gov]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. webqc.org [webqc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Analytical Standard: A Technical Guide to the Sourcing and Application of Piperazine-D10 in Quantitative Bioanalysis

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of xenobiotics in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity. However, the reliability of LC-MS/MS data is critically dependent on the ability to correct for inevitable variations during sample processing and analysis. These variations can arise from multiple sources, including analyte loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response.

The most robust and widely accepted strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and ionization.[1][2] By adding a known quantity of the SIL-IS to every sample, calibration standard, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response can be used to calculate the analyte's concentration with high precision and accuracy.[1]

Piperazine-D10 (CAS: 362049-61-4) is the deuterated analogue of Piperazine (CAS: 110-85-0), a core structural motif present in a multitude of pharmaceutical compounds.[3] This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial sourcing of high-quality this compound analytical standards and details a comprehensive protocol for its application in a validated bioanalytical workflow.

Core Principles: Why a Deuterated Internal Standard is the Gold Standard

The selection of an appropriate internal standard is one of the most critical decisions in bioanalytical method development. While structurally similar analogues can be used, they do not perfectly mimic the analyte's behavior.[2] Deuterated standards like this compound are considered the superior choice for several key reasons:

-

Co-elution: The SIL-IS and the native analyte exhibit nearly identical chromatographic retention times. This is crucial because it ensures that both compounds experience the same matrix effects at the same time, allowing for effective compensation.[1]

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS.

-

Correction for Ionization Variability: The analyte and SIL-IS have the same ionization efficiency in the mass spectrometer's source. Therefore, any suppression or enhancement of the signal caused by co-eluting matrix components will affect both compounds equally, leaving their ratio unchanged.[1]

The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation underscores the importance of using a suitable internal standard to ensure the reliability of study data submitted for regulatory decisions.

Commercial Suppliers of this compound Analytical Standard

The procurement of a well-characterized, high-purity analytical standard is the foundational step for any quantitative assay. The quality of the standard directly impacts the quality of the resulting data. Key parameters to consider are chemical purity (typically assessed by HPLC or GC) and isotopic purity (the percentage of the deuterated form relative to the unlabeled form). Below is a comparative summary of reputable commercial suppliers for this compound (CAS: 362049-61-4).

| Supplier | Product Name/Number | Isotopic Purity/Enrichment | Chemical Purity | Format |

| LGC Standards | This compound (TRC-P479905) | Not specified on product page | Not specified on product page | Neat Solid |

| C/D/N Isotopes | This compound (D-5487) | Not specified on product page | Not specified on product page | Neat Solid |

| BOC Sciences | Piperazine-[d10] | 95% atom D[4] | Not specified on product page | Neat Solid |

| Shimadzu Chemistry & Diagnostics | [2H10]-Piperazine (M48) | Min. 98% ²H[5] | Min. 98.00%[5] | Neat Solid |

| Pharmaffiliates | Piperazine D10 | Not specified on product page | Not specified on product page | Neat Solid |

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier before purchase to obtain lot-specific data on purity, concentration (if in solution), and storage conditions.

Application Protocol: Quantification of Piperazine in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of piperazine in human plasma using this compound as an internal standard. The protocol is based on established principles of bioanalytical method validation and employs a simple protein precipitation (PPT) sample preparation technique, which is well-suited for high-throughput analysis.

Materials and Reagents

-

Piperazine analytical standard (Reference Standard)

-

This compound analytical standard (Internal Standard, IS)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions

Trustworthiness Insight: Preparing the calibration curve standards and quality control (QC) samples from separate stock solution weighings is a critical practice mandated by regulatory guidelines. This ensures that any error in the weighing of one stock does not invalidate the entire assay.

-

Piperazine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of piperazine reference standard and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) Methanol:Water.

-

Piperazine Working Solutions (for Calibration and QC): Serially dilute the Piperazine Stock Solution with 50:50 Methanol:Water to prepare a series of working solutions for spiking into plasma to create calibration standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL) and quality control samples (e.g., 0.3, 3, 80 µg/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound Stock Solution with Acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.

Sample Preparation: Protein Precipitation Workflow

Expertise Insight: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography. The ratio of precipitation solvent to plasma (typically 3:1 or 4:1) is optimized to ensure complete protein removal without excessive sample dilution.

-

Label 1.5 mL microcentrifuge tubes for blanks, zero standards, calibration standards, QCs, and unknown samples.

-

Aliquot 50 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike 5 µL of the corresponding Piperazine Working Solution into the plasma. For blank samples, add 5 µL of 50:50 Methanol:Water.

-

Internal Standard Addition: To all tubes (except the blank), add 150 µL of the Internal Standard Spiking Solution (100 ng/mL in Acetonitrile). To the blank tube, add 150 µL of Acetonitrile without the IS.

-

Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant (~180 µL) to a 96-well plate or HPLC vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters (Representative)

Expertise Insight: The choice of a C18 column is standard for separating small molecules like piperazine. The mobile phase composition, using a gradient of water and acetonitrile with formic acid, is designed to retain and then elute the analyte efficiently while promoting good ionization in the ESI source. Formic acid is added to acidify the mobile phase, which helps in the protonation of basic compounds like piperazine, leading to a strong signal in positive ion mode.

-

LC System: Standard UHPLC/HPLC system

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions (Hypothetical):

-

Piperazine: Q1: 87.1 -> Q3: 56.1

-

This compound: Q1: 97.1 -> Q3: 64.1

-

Note: The specific MRM transitions must be optimized empirically on the mass spectrometer being used by infusing a solution of the piperazine and this compound standards.

Conclusion

The use of a high-purity, well-characterized stable isotope-labeled internal standard is non-negotiable for robust and reliable bioanalytical quantification by LC-MS/MS. This compound serves as the ideal internal standard for methods involving the analysis of piperazine and its numerous derivatives. By partnering with reputable commercial suppliers and implementing a systematically validated protocol, researchers can ensure their data meets the rigorous standards of accuracy and precision required for drug development and clinical studies. This guide provides the foundational knowledge for sourcing this critical reagent and applying it effectively in a high-throughput laboratory setting, thereby upholding the principles of scientific integrity and generating defensible data.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

BOC Sciences. (n.d.). Piperazine-[d10], CasNo.362049-61-4. Retrieved January 19, 2026, from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [2H10]-Piperazine | 362049-61-4. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved January 19, 2026, from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved January 19, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Application of Deuterated Molecules in Drug Discovery

Preamble: Beyond the Isotope—A Paradigm Shift in Medicinal Chemistry

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, represents one of the most subtle structural modifications a medicinal chemist can enact. Yet, this seemingly minor change, adding a single neutron, can induce profound alterations in a molecule's metabolic fate and pharmacokinetic profile.[1][2] This guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of deuteration chemistry. We will explore the foundational principles of the kinetic isotope effect, detail the strategic applications that have led to multiple FDA-approved drugs, and provide actionable protocols for the evaluation and characterization of these unique molecular entities. The era of viewing deuterium as a mere tracer has passed; it is now a validated, powerful tool for de novo drug design and the optimization of existing therapeutics.[3][4]

The Mechanistic Cornerstone: The Deuterium Kinetic Isotope Effect (KIE)

The entire premise of using deuterium in drug design hinges on the Deuterium Kinetic Isotope Effect (KIE) . Understanding this principle is critical to identifying suitable candidates for deuteration and predicting its impact.

The "Why": Causality of the KIE

The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[5][6] This is not due to differences in electronic properties—as isotopes, they are nearly identical electronically—but to a quantum mechanical effect rooted in mass. Because deuterium is twice as heavy as hydrogen, the C-D bond vibrates at a lower frequency than the C-H bond.[7] This results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to reach the transition state for C-D bond cleavage compared to C-H bond cleavage.[6][7]

This increased activation energy requirement means that if the cleavage of a C-H bond is the rate-limiting step in a molecule's metabolism—a common occurrence in reactions mediated by Cytochrome P450 (CYP) enzymes—substituting that hydrogen with deuterium will slow the reaction down.[8][9] The magnitude of this effect can be significant, with reaction rates slowing by up to 8-fold.[10]

Figure 1: The Kinetic Isotope Effect. The C-D bond has a lower zero-point energy than the C-H bond, resulting in a higher activation energy (ΔG‡) for bond cleavage, thus slowing the reaction rate.

Strategic Implementation in Drug Design

The application of deuterium in drug discovery is not a random process. It is a targeted strategy employed to solve specific, well-defined problems related to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. There are two primary approaches.

The "Deuterium Switch": Enhancing Existing Scaffolds

This strategy involves taking a known drug with established pharmacology and selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability.[1][6] This is often referred to as a "bioisosteric replacement."[1] The goal is to improve the drug's pharmacokinetic profile without altering its fundamental interaction with its biological target (pharmacodynamics).[11]

Causality for this Choice: This approach is highly efficient. By leveraging the known safety and efficacy data of the parent drug, development can often be streamlined via abbreviated regulatory pathways, such as the FDA's 505(b)(2) pathway.[11][12] This reduces both the time and cost of development.

Key Objectives of the Deuterium Switch:

-

Decrease Systemic Clearance: Slowing metabolism reduces the rate at which the drug is cleared from the body, increasing its half-life and overall exposure (Area Under the Curve, AUC).[6][13]

-

Reduce Dosing Frequency: A longer half-life can allow for less frequent dosing (e.g., once daily instead of twice daily), which can significantly improve patient compliance.[5]

-

Minimize Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, avoiding high Cmax values that may be associated with toxicity and low Cmin values that may lead to a loss of efficacy.[14]

-

Block Formation of Toxic Metabolites: If a specific metabolic pathway produces a reactive or toxic metabolite, deuterating the site of that metabolism can shunt the drug's biotransformation down safer pathways.[10][13]

De Novo Design: Integrating Deuterium from the Start

In this pioneering approach, deuterium is incorporated during the initial lead optimization phase of a novel chemical entity.[1][15] Here, deuteration is not an afterthought but a fundamental tool used to fine-tune the properties of a new drug candidate to achieve a desired target product profile from the outset.

Causality for this Choice: Sometimes, a highly potent compound discovered through screening is unusable due to exceptionally rapid metabolism. Instead of abandoning the scaffold, medicinal chemists can use deuteration to "rescue" it by building in metabolic stability at the identified soft spots. Deucravacitinib is a landmark example of this strategy's success.[1][16]

Figure 2: A generalized workflow for the strategic application of deuterium in drug discovery, from initial metabolic assessment to clinical evaluation.

Case Studies: From Theory to Therapeutic Reality

The viability of deuteration is best illustrated by approved drugs that have demonstrated tangible clinical benefits.

Deutetrabenazine (Austedo®): The Prototypical "Deuterium Switch"

Deutetrabenazine was the first deuterated drug to receive FDA approval in 2017 for treating chorea associated with Huntington's disease.[17][18] It is the deuterated analog of tetrabenazine.

-

The Problem with Tetrabenazine: The parent drug is effective but suffers from rapid and variable metabolism at its two methoxy groups, leading to a short half-life and requiring multiple daily doses.[17] This also causes significant peak-to-trough plasma fluctuations, linked to neuropsychiatric side effects.[14]

-

The Deuteration Solution: The six hydrogens on the two methoxy groups were replaced with deuterium (d6-tetrabenazine).[11]

-

The Result: This modification significantly slowed the rate of O-demethylation.[17] The resulting improved pharmacokinetic profile allows for a lower total daily dose administered twice daily, leading to more stable drug concentrations and a more favorable tolerability profile compared to its non-deuterated counterpart.[14][19]

Table 1: Comparative Pharmacokinetics of Tetrabenazine Metabolites vs. Deutetrabenazine Metabolites

| Parameter | Tetrabenazine Active Metabolites | Deutetrabenazine Active Metabolites | Fold Change |

|---|---|---|---|

| Half-life (T½) | ~4.8 hours | ~8.6 - 9 hours | ~1.8 - 2.0x |

| AUC Exposure | Normalized to 1 | ~2x | ~2.0x |

| Dosing Frequency | 3 times daily | 2 times daily | Reduced |

Data synthesized from sources[11][14][20]. Note: Direct head-to-head trial data is limited; values are derived from separate studies.

Deucravacitinib (Sotyktu™): A De Novo Success Story

Approved in 2022, deucravacitinib is a novel tyrosine kinase 2 (TYK2) inhibitor for treating plaque psoriasis.[16][21]

-

The Design Challenge: The development team designed a highly selective TYK2 inhibitor that binds to the regulatory domain, not the active site. During optimization, they identified a potential metabolic liability.

-

The Deuteration Solution: Deuterium was incorporated into a methoxy-propyl-amide side chain to block potential metabolism at that site, enhancing the molecule's stability and pharmacokinetic properties from the beginning of its development.[1][21]

-

The Result: Deucravacitinib is the first de novo deuterated drug approved, demonstrating that deuterium can be a crucial tool in creating entirely new chemical entities with superior, "built-in" drug-like properties.[1][22]

Table 2: Selected FDA-Approved Deuterated Drugs

| Deuterated Drug | Parent Compound | Therapeutic Area | Strategic Rationale |

|---|---|---|---|

| Deutetrabenazine | Tetrabenazine | Huntington's Disease | Improve PK, reduce dosing frequency, improve tolerability.[14][17] |

| Deucravacitinib | None (De Novo) | Plaque Psoriasis | Enhance metabolic stability of a novel scaffold during lead optimization.[1][16] |

| Deuruxolitinib | Ruxolitinib | Alopecia Areata | Improve upon the PK of an existing JAK inhibitor.[12] |

| Deutivacaftor | Ivacaftor | Cystic Fibrosis | Component of a triple-combination therapy, designed to improve the PK profile.[2][12] |

Essential Laboratory Protocols & Methodologies

A successful deuteration strategy relies on robust experimental validation. The following protocols are foundational for any lab working with deuterated compounds.

Protocol: Assessment of In Vitro Metabolic Stability

Objective: To determine if deuteration successfully slows the rate of metabolism in a test system that mimics human liver metabolism. This protocol is self-validating when the deuterated compound is run in parallel with its non-deuterated parent compound.

Methodology: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.

-

Prepare a 10 mM stock solution of the test compounds (parent and deuterated analog) in DMSO.

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions. Keep on ice.

-

-

Incubation:

-

Pre-warm the HLM solution and buffer to 37°C in a water bath for 5 minutes.

-

In a 96-well plate, add the HLM solution.

-

Spike the test compounds into the wells to a final concentration of 1 µM. Gently mix.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

-

-

Time Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.

-

Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard (for analytical normalization).

-

-

Sample Processing & Analysis:

-

Seal the quench plate, vortex thoroughly, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Interpretation:

-

Plot the natural log of the percent remaining of the test compound versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .

-

Validation Check: A successful deuteration will result in a significantly longer T½ for the deuterated analog compared to the parent compound.

-

Protocol: Analytical Characterization and Isotopic Purity

Objective: To confirm the identity, location of deuterium incorporation, and isotopic purity of the synthesized deuterated molecule. This is a critical quality control step.[23]

Methodology: Combined Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): This is the first and most direct confirmation. Acquire a ¹H-NMR spectrum of the deuterated compound. Compare it to the spectrum of the non-deuterated parent. The successful incorporation of deuterium will result in the disappearance or significant attenuation of the proton signal at the site of deuteration.[24][25]

-

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It will show a signal at the chemical shift corresponding to the position of incorporation, providing unambiguous proof of the deuteration site.[24]

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (e.g., LC-TOF or Orbitrap): Infuse a solution of the deuterated compound and obtain a high-resolution mass spectrum. The observed molecular weight should increase by approximately 1.0063 Da for each deuterium atom incorporated (the mass difference between D and H). This confirms the level of deuteration (e.g., d1, d3, d6).[25][26]

-

LC-MS for Purity: Use LC-MS to assess the purity of the sample. The chromatogram will separate the deuterated API from any non-deuterated starting material or other impurities, while the mass spectrometer confirms their identities.[27] Isotopic purity is determined by comparing the peak area of the desired deuterated molecule to the areas of any residual, less-deuterated species.[28]

-

Challenges and Future Directions

While powerful, deuteration is not a panacea and presents unique challenges.

-

Predictive Power: The KIE is only significant if C-H bond cleavage is the rate-determining step. If other metabolic pathways or clearance mechanisms (e.g., glucuronidation, renal excretion) dominate, deuteration may have little to no effect.[29][30] This highlights the necessity of thorough upfront metabolic investigation.

-

Metabolic Switching: Blocking one metabolic pathway can sometimes increase metabolism at a different, previously minor site.[29][30] This "metabolic switching" can lead to the formation of unexpected metabolites that must be characterized and assessed for safety.

-

Synthesis and Cost: The synthesis of deuterated compounds can be complex and expensive, requiring specialized deuterated starting materials and reagents.[5][31] Scaling these processes for commercial production is a significant consideration.[32]

The future of deuterated pharmaceuticals is moving beyond the "deuterium switch" and more firmly into the realm of de novo design.[1][22] As our ability to predict drug metabolism improves through computational modeling and advanced in vitro systems, the rational design of deuterated molecules will become an even more precise and powerful strategy in the medicinal chemist's toolkit.

References

-

Di Martino, R. D., Maxwell, B., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link][1][3][16][21][22]

-

Strydom, T. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. [Link][17]

-

Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. [Link][5]

-

Salamandra. (2024). Regulatory Considerations for Deuterated Products. [Link][12]

-

Di Martino, R. D., Maxwell, B., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link][3]

-

Czeskis, B., et al. (2019). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals. [Link][28]

-

Russak, E. M., & Graves, C. R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link][10][13]

-

C&EN Global Enterprise. (2017). FDA approves first deuterated drug. [Link][18]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link][8]

-

Gant, T. G. (2014). Deuterium Medicinal Chemistry Comes of Age. Journal of Medicinal Chemistry. [Link][11]

-

Russak, E. M., & Graves, C. R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link][10]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link][33]

-

ResearchGate. (2022). Deuterium medicinal chemistry: A new approach to drug discovery and development. [Link][19]

-

Di Martino, R. D., Maxwell, B., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link][22]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Cargnin, S., Serafini, M., & Pirali, T. (2019). A primer of deuterium in drug design. Future Medicinal Chemistry. [Link][29]

-

Bioscientia. (2021). Deuterated Drugs. [Link][]

-

Medium. (2024). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. [Link][14]

-

Mutlib, A. E. (2011). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Current Topics in Medicinal Chemistry. [Link][9]

-

Mutlib, A. E. (2011). The kinetic isotope effect in the search for deuterated drugs. [Link][7]

-

YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][26]

-

Di Martino, R. D., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link][16]

-